![molecular formula C13H17NO2S B1465572 (2E)-1-[4-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1216366-62-9](/img/structure/B1465572.png)
(2E)-1-[4-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Overview
Description
(2E)-1-[4-(Hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one, also known as HPT, is an organic compound with a range of potential applications in scientific research. HPT is a versatile compound that can be synthesized in a variety of ways, and its unique chemical structure allows it to interact with biological systems in a variety of ways.
Scientific Research Applications
Piperidine Derivatives in Drug Discovery
Piperidine, a core structure in the compound of interest, is a common motif in medicinal chemistry. Piperidine derivatives, including spiropiperidines, have gained popularity in drug discovery programs due to their three-dimensional chemical space exploration potential. Spiropiperidines are synthesized either by forming the spiro-ring on a preformed piperidine ring or vice versa. While 3- and 4-spiropiperidines are primarily synthesized for drug discovery projects, 2-spiropiperidines are synthesized en route to natural products, indicating the structural versatility and potential of piperidine derivatives in developing therapeutic agents (Griggs, Tape, & Clarke, 2018).
Thiophene Analogues and Biological Activity
Thiophene, another core structure, is known for its presence in compounds with diverse biological activities. For instance, thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity. These compounds, including various thiophene-amine derivatives, were tested in vitro for their activity profiles, indicating potential biological applications. Although their in vivo carcinogenic potential remained uncertain, such studies highlight the significance of thiophene derivatives in evaluating and understanding molecular activity and safety profiles (Ashby, Styles, Anderson, & Paton, 1978).
properties
IUPAC Name |
(E)-1-[4-(hydroxymethyl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-10-11-5-7-14(8-6-11)13(16)4-3-12-2-1-9-17-12/h1-4,9,11,15H,5-8,10H2/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZDPLQBHVNOED-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C=CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CO)C(=O)/C=C/C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-[4-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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